molecular formula C7H5ClFI B1620674 4-Chloro-2-fluoro-5-iodotoluene CAS No. 202982-69-2

4-Chloro-2-fluoro-5-iodotoluene

Cat. No.: B1620674
CAS No.: 202982-69-2
M. Wt: 270.47 g/mol
InChI Key: FAOXSYMVXHAUFV-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-iodotoluene is an organohalogen compound with the molecular formula C7H5ClFI. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 4-chloro-2-fluorotoluene is treated with iodine reagents under specific conditions to introduce the iodine atom at the desired position . The reaction conditions often include the use of catalysts and solvents to facilitate the halogen exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-iodotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

4-Chloro-2-fluoro-5-iodotoluene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-iodotoluene involves its interaction with various molecular targets and pathways. The halogen atoms on the benzene ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s biological activity and its ability to modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorotoluene
  • 4-Bromo-2-fluoro-5-iodotoluene
  • 4-Chloro-2-fluoro-5-nitrotoluene

Uniqueness

4-Chloro-2-fluoro-5-iodotoluene is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of chlorine, fluorine, and iodine atoms allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

1-chloro-5-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOXSYMVXHAUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378615
Record name 4-Chloro-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-69-2
Record name 1-Chloro-5-fluoro-2-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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